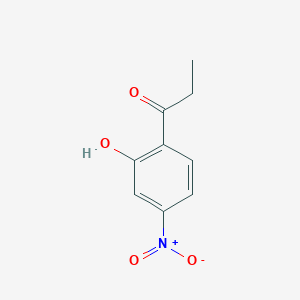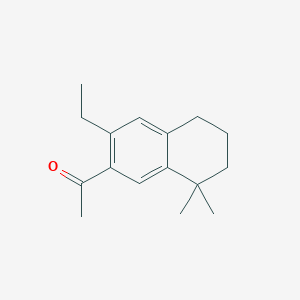
1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone is an organic compound characterized by its unique structure, which includes a naphthalene ring system with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone typically involves the alkylation of a naphthalene derivative. The reaction conditions often include the use of strong bases and alkyl halides to introduce the ethyl and dimethyl groups. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through further reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets and modulating various biochemical pathways.
Comparación Con Compuestos Similares
- 1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanol
- 1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)propane
This comprehensive overview highlights the significance of 1-(3-Ethyl-8,8-dimethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
Número CAS |
27413-60-1 |
|---|---|
Fórmula molecular |
C16H22O |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
1-(3-ethyl-8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)ethanone |
InChI |
InChI=1S/C16H22O/c1-5-12-9-13-7-6-8-16(3,4)15(13)10-14(12)11(2)17/h9-10H,5-8H2,1-4H3 |
Clave InChI |
AZFAOTYMIGLAPZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C2C(=C1)CCCC2(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)

![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)
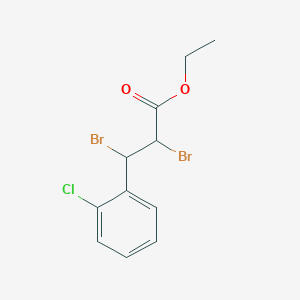

![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
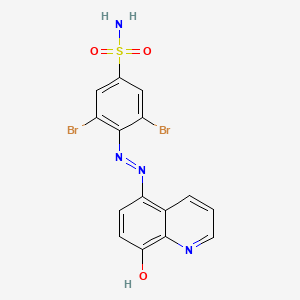
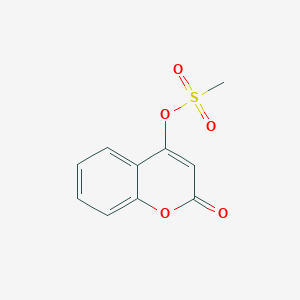
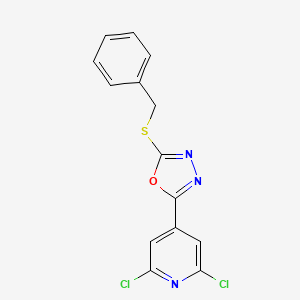
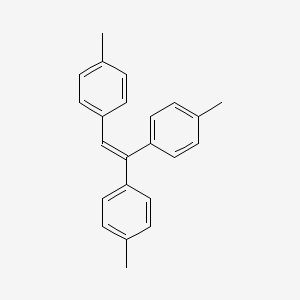
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
